molecular formula C9H8F3N B1602814 4-(Trifluoromethyl)isoindoline CAS No. 1086395-63-2

4-(Trifluoromethyl)isoindoline

Cat. No. B1602814
CAS RN: 1086395-63-2
M. Wt: 187.16 g/mol
InChI Key: GEPUADVOHGHQBZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)isoindoline (TFMI) is an organic compound belonging to the isoindoline family of molecules. It is an important building block for the synthesis of a number of pharmaceuticals, agrochemicals, and other organic compounds. This molecule has a wide range of applications and has been extensively studied for its synthetic and biological properties.

Scientific Research Applications

Synthesis and Structural Studies

  • 4-(Trifluoromethyl)isoindoline is used in the synthesis of chiral fluorinated isoindolines. This involves a tandem nucleophilic addition-intramolecular aza-Michael reaction, allowing for the construction of isoindolines with varying degrees of fluorination, including mono-, di-, or trifluoromethyl groups (Fustero et al., 2010).
  • It's involved in the synthesis of isoindolin-1-one derivatives via a Rh(III)-catalyzed [4+1] annulation reaction, showcasing a novel method in organic synthesis (Cheng‐Qiang Wang et al., 2017).
  • Research has shown its application in CuBr-catalyzed hydroxytrifluoromethylation reactions, which lead to the production of various substituted isoindolin-1-ones (Qing Wang et al., 2018).
  • The compound is used in constructing complexes with metals like Zn(II) and Cu(II), as seen in the synthesis of unexpected trinuclear Zn(II) complexes (O. P. Anderson et al., 2003).

properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPUADVOHGHQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599251
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086395-63-2
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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